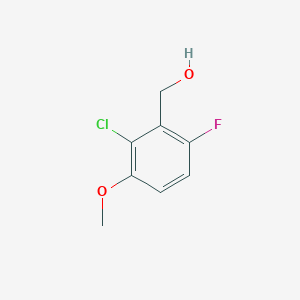

2-Chloro-6-fluoro-3-methoxybenzyl alcohol

Description

Contextualization within Halogenated and Methoxylated Benzyl (B1604629) Alcohol Chemistry

2-Chloro-6-fluoro-3-methoxybenzyl alcohol belongs to the broad class of substituted benzyl alcohols, specifically those bearing halogen and methoxy (B1213986) functional groups. The presence and position of these substituents on the benzene (B151609) ring significantly influence the molecule's chemical properties and reactivity.

Halogenation (Chlorine and Fluorine): The inclusion of chlorine and fluorine atoms imparts distinct electronic and steric effects. ontosight.ai Halogens are electron-withdrawing, which can alter the reactivity of the aromatic ring and the benzylic alcohol group. The 2,6-disubstitution pattern, in particular, creates a sterically hindered environment around the hydroxymethyl group. This specific substitution is crucial in directing the outcomes of synthetic transformations and influencing the conformational preferences of larger molecules derived from it. Halogenated benzyl alcohols are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisemanticscholar.org

Methoxylation (Methoxy Group): The methoxy group (-OCH₃) at the 3-position is an electron-donating group, which can modulate the electronic properties of the aromatic ring, counteracting the withdrawing effects of the halogens. This electronic balance is a key feature for chemists designing complex molecular architectures.

The combination of these functional groups in this compound creates a unique chemical entity with tailored reactivity, making it a specialized reagent rather than a general-purpose building block.

Significance of Benzyl Alcohol Derivatives as Strategic Building Blocks in Organic Synthesis

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgamanote.com Their utility stems from the reactivity of the hydroxyl group, which can be easily converted into a wide range of other functional groups.

Like most alcohols, benzyl alcohols react with carboxylic acids to form esters. wikipedia.org In organic synthesis, benzyl esters serve as popular protecting groups because they can be removed under mild conditions. wikipedia.org They also act as precursors for benzyl halides, which are highly reactive intermediates for introducing the benzyl group into other molecules. researchgate.netorganic-chemistry.org

The versatility of benzyl alcohol derivatives makes them essential in the production of a variety of compounds, from pharmaceuticals and agrochemicals to fragrances and flavors. wikipedia.orgnih.gov The synthesis of highly substituted, functionalized benzyl alcohols is a key area of research, as these compounds are often required for creating complex natural products and drug molecules. thieme-connect.com

Overview of Current Academic Research Trends on this compound

Current research involving this compound is primarily focused on its application as a precursor in the synthesis of highly specialized and biologically active molecules. The "2-chloro-6-fluorobenzyl" moiety, which can be derived from this alcohol, is a key structural component in certain classes of therapeutic agents.

Notably, this structural motif is integral to the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1). nih.govuab.cat Research has demonstrated that derivatives containing the 2-chloro-6-fluorobenzyl group exhibit significant antiviral activity, including against drug-resistant strains of HIV-1. nih.gov In these complex molecules, the specific substitution pattern of the benzyl ring is critical for binding to the enzyme's active site and achieving high inhibitory potency. nih.govuab.cat

Therefore, this compound serves as a strategic starting material or intermediate for medicinal chemists working on the synthesis of new antiviral drugs. Its role is to provide the precisely substituted aromatic fragment required for the targeted biological activity of the final complex molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXCEYXIVHOTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266777 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-49-6 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol

Targeted Synthesis from Aromatic Precursor Molecules

The construction of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol can be efficiently achieved by employing precursor molecules that already contain the core aromatic structure with the desired substitution pattern. These methods typically involve the transformation of a functional group at the benzylic position.

Reduction Pathways from Corresponding Benzaldehyde (B42025) Intermediates

A common and direct route to this compound involves the reduction of its corresponding benzaldehyde, 2-Chloro-6-fluoro-3-methoxybenzaldehyde. This transformation of a carbonyl group to a primary alcohol is a fundamental reaction in organic synthesis.

Electrochemical methods also present a green and efficient alternative for the reduction of substituted benzaldehydes. For instance, the electrochemical reduction of the closely related 2-Chloro-6-fluorobenzaldehyde (B137617) to 2-Chloro-6-fluorobenzyl alcohol has been successfully demonstrated. This process typically involves constant current electrolysis in a buffered methanolic solution, using a glassy carbon electrode. Such a method avoids the use of chemical reducing agents, thereby minimizing waste.

| Precursor | Reagents and Conditions | Product | Notes |

| 2-Chloro-6-fluoro-3-methoxybenzaldehyde | Sodium Borohydride (B1222165) (NaBH4), Methanol (B129727), Room Temperature | This compound | A standard and high-yielding method for aldehyde reduction. |

| 2-Chloro-6-fluorobenzaldehyde | Constant current electrolysis, buffered methanol | 2-Chloro-6-fluorobenzyl alcohol | Demonstrates the feasibility of electrochemical reduction for similar substrates. |

Transformation from Substituted Benzyl (B1604629) Halide Precursors

Another viable synthetic route involves the nucleophilic substitution of a halide at the benzylic position. The precursor for this method is 2-Chloro-6-fluoro-3-methoxybenzyl bromide. The conversion of this benzyl bromide to the corresponding alcohol is typically achieved through hydrolysis.

This reaction can be carried out by treating the benzyl bromide with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate, often in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure miscibility. The hydroxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in an SN2 reaction. This method is generally efficient, though care must be taken to control the reaction conditions to avoid potential side reactions, such as elimination. While a specific protocol for the hydrolysis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide was not found in the provided search results, this is a standard and well-established transformation in organic chemistry.

Strategic Modification of Aromatic Ring Systems bearing Halogen and Methoxy (B1213986) Substituents

The synthesis of this compound can also be approached by strategically modifying a pre-existing, suitably substituted aromatic ring. This could involve the introduction of the hydroxymethyl group (-CH2OH) in a final step.

For example, starting from a compound like 1-chloro-3-fluoro-2,5-dimethoxybenzene, a series of reactions could be envisioned. One potential pathway could involve a formylation reaction to introduce a formyl group (-CHO) at the desired position, followed by reduction as described in section 2.1.1. Alternatively, a lithiation reaction directed by the existing substituents, followed by quenching with formaldehyde (B43269), could directly introduce the hydroxymethyl group. A patent for the synthesis of the related 2-chloro-1,3-dimethoxybenzene (B1590426) describes the conversion of 1,3-dimethoxybenzene (B93181) to [2,6-dimethoxyphenyl]-lithium and subsequent reaction with a chlorinating agent, showcasing the feasibility of manipulating such substituted aromatic systems. google.com

Catalytic and Stereoselective Synthesis Approaches

Modern catalytic methods offer powerful tools for the synthesis of complex molecules like this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Application of Transition Metal Catalysis (e.g., Nickel, Palladium) in Benzylic Alcohol Formation

Transition metal catalysis, particularly with palladium and nickel, has been extensively developed for the formation of C-C and C-O bonds. While direct catalytic synthesis of this compound from simpler precursors is not explicitly detailed in the available literature, related methodologies suggest potential pathways.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. nih.gov It is conceivable that a suitably functionalized aromatic precursor could be coupled with a formaldehyde equivalent under palladium catalysis to yield the target benzyl alcohol. Furthermore, palladium catalysts have been employed in the arylation of allylic alcohols with aryl halides, indicating their utility in forming C-C bonds adjacent to a hydroxyl group. acs.orgrsc.org

Nickel-catalyzed cross-coupling reactions have also emerged as a versatile tool in organic synthesis. rsc.orgresearchgate.netbohrium.comnih.govrsc.org These catalysts can be used to couple a variety of electrophiles and nucleophiles. A potential application in the synthesis of the target molecule could involve the nickel-catalyzed coupling of an organometallic reagent with a protected halobenzaldehyde, followed by deprotection and reduction.

Photoredox Catalysis for Protecting-Group-Independent Benzylic Alcohol Synthesis

Visible-light photoredox catalysis has gained significant attention as a mild and powerful method for a wide range of organic transformations. This approach often allows for reactions to proceed under ambient temperature and with high functional group tolerance, avoiding the need for protecting groups.

One relevant application of photoredox catalysis is the direct hydroxylation of benzylic C-H bonds. nih.govsci-hub.seacs.orgorganic-chemistry.org This strategy would be highly attractive for the synthesis of this compound from the corresponding toluene (B28343) derivative, 2-Chloro-6-fluoro-3-methoxytoluene. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can abstract a hydrogen atom from the benzylic position of the toluene derivative, generating a benzyl radical. This radical can then be trapped by an oxygen source, ultimately leading to the formation of the benzyl alcohol.

| Catalytic Approach | Precursor Example | Potential Transformation | Key Advantages |

| Palladium Catalysis | 2-Chloro-6-fluoro-3-methoxy-iodobenzene | Cross-coupling with a formaldehyde equivalent | High functional group tolerance, well-established methodology. |

| Nickel Catalysis | 2-Chloro-6-fluoro-3-methoxy-bromobenzene | Cross-coupling with a protected hydroxymethyl organometallic reagent | Cost-effective catalyst, versatile reactivity. |

| Photoredox Catalysis | 2-Chloro-6-fluoro-3-methoxytoluene | Direct benzylic C-H hydroxylation | Mild reaction conditions, high selectivity, protecting-group-free. |

Exploration of Biocatalytic Transformations for Related Aromatic Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of aromatic alcohols, offering high selectivity under mild reaction conditions. nih.govmdpi.com The use of enzymes, particularly alcohol dehydrogenases (ADHs), is prominent for the asymmetric reduction of aromatic ketones to produce chiral aromatic alcohols, which are valuable in the pharmaceutical industry. nih.gov

Furthermore, the enzymatic toolbox has been expanded by identifying new arylsulfate sulfotransferases (ASSTs) that can catalyze the transfer of sulfate (B86663) groups to various acceptor substrates, including a diverse range of phenolic and aliphatic alcohols. nih.gov These enzymes accept phenolic substrates with activities reaching up to 154 U/mg of purified enzyme. nih.gov Such biocatalytic strategies provide environmentally benign pathways for modifying aromatic alcohols. researchgate.net

| Enzyme System | Substrate Example | Product Example | Key Findings |

| RhADH from Rhodococcus R6 | 2-Hydroxyacetophenone | (R)-(-)-1-phenyl-1,2-ethanediol | Achieved 99% e.e.; specific activity of 110 U mg⁻¹ nih.gov |

| RhADH and CpFDH (bienzyme system) | Aromatic Ketones | Chiral Aromatic Alcohols | Tolerated high substrate concentrations (60 g/L) in a two-phase system nih.gov |

| Arylsulfate Sulfotransferases (ASSTs) | Phenolic Alcohols | Sulfated Phenolic Alcohols | Catalyzed sulfate transfer with activities up to 154 U/mg nih.gov |

Electrochemical Synthetic Routes

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and external oxidants or reducing agents. mdpi.comelsevierpure.com These techniques are increasingly applied to the transformation of benzyl alcohol derivatives. researchgate.netbookpi.org

The efficiency and selectivity of electrochemical reactions are highly dependent on the optimization of key parameters. While much of the recent literature focuses on the electro-oxidation of benzyl alcohols, the principles for optimizing these conditions are translatable to reduction processes. Key variables that require careful tuning include applied voltage, current density, temperature, and the composition of the reaction medium. mdpi.comabechem.com

For instance, in the electro-oxidation of benzyl alcohol, altering the voltage was shown to have a significant impact on product yields. mdpi.com Similarly, for reduction, an optimal potential must be identified to ensure efficient conversion of the precursor (e.g., a benzaldehyde or benzoic acid derivative) to the target benzyl alcohol without causing unwanted side reactions or decomposition of the product. The choice of solvent is also critical; studies have evaluated various media, including acetonitrile (B52724) (CH3CN), water, and dimethylformamide (DMF), with CH3CN often showing superior performance in specific systems. mdpi.com The concentration and type of supporting electrolyte are also crucial for ensuring conductivity and facilitating the desired electrochemical transformation. mdpi.comabechem.com

The choice of electrode material and the electrolyte system is paramount in determining the outcome of an electrochemical synthesis. researchgate.net Different materials exhibit varied catalytic activities, overpotentials, and stability, which directly influence the reaction's efficiency and product selectivity.

Commonly investigated electrode materials for the transformation of benzyl alcohol derivatives include platinum, carbon, and nickel-based electrodes. researchgate.netabechem.comresearchgate.net Platinum electrodes have demonstrated high efficiency, achieving a 98% yield for benzaldehyde in a biphasic oxidation system. researchgate.net Carbon electrodes are also effective and offer a more economical alternative. mdpi.com Nickel oxy-hydroxide (NiOOH) electrodes have been studied for their catalytic activity in alkaline media, where the Ni(OH)₂/NiOOH redox couple can act as a mediator in the oxidation of alcohols. researchgate.netosti.gov

The electrolyte system can be tailored to enhance the reaction. Biphasic systems, composed of an organic solvent (like dichloromethane) containing the substrate and an aqueous solution with a mediator, have been used successfully. researchgate.net For example, using potassium periodate (B1199274) as a mediator in a biphasic medium facilitated the efficient oxidation of benzyl alcohol. researchgate.net The choice of supporting electrolyte, such as n-Bu₄NBF₄, has been shown to be superior to others like n-Bu₄NI in certain systems, likely due to better electrical conductivity and adsorption properties favorable to the reaction. mdpi.com

| Electrode Material | Electrolyte / Medium | Key Feature |

| Platinum | Biphasic (DCM/H₂O) with H₂SO₄ and potassium periodate | High yield (98%) of benzaldehyde achieved in electro-oxidation researchgate.net |

| Carbon (Anode & Cathode) | Acetonitrile with n-Bu₄NBF₄ | Effective for oxidant-free oxidation; better electrical conductivity than n-Bu₄NI mdpi.com |

| Nickel Oxy-hydroxide | Alkaline medium (e.g., KOH) | Acts as a redox mediator for alcohol oxidation researchgate.netosti.gov |

| Stainless Steel (SS), Graphite (C) | Biphasic medium | Various combinations (SS/SS, C/C, Pt/Pt) tested to optimize yield abechem.com |

Novel and Sustainable Synthetic Protocols

The development of green and sustainable synthetic methods is a central theme in modern organic chemistry. This includes creating metal-free reaction pathways and utilizing efficient catalytic processes like carbonylation.

To circumvent the cost and toxicity associated with many metal catalysts, significant research has been directed toward metal-free synthetic strategies. doi.orgacs.org One innovative approach involves the synthesis of benzyl alcohols from p-toluenesulfonylhydrazones. organic-chemistry.org In this method, diazoalkanes derived from the tosylhydrazones undergo a coupling reaction with water, used as the solvent, to yield the corresponding alcohols. organic-chemistry.org This process can be performed under conventional reflux or, more efficiently, using microwave irradiation, which significantly reduces reaction times and improves yields. organic-chemistry.org This methodology is environmentally friendly as it avoids the use of both organic solvents and metal catalysts. organic-chemistry.org

Another metal-free protocol is the oxidation of benzylic alcohols to carbonyl compounds using hydrogen peroxide as a clean oxidant in the presence of catalytic acidic silica (B1680970) gel. growingscience.comresearchgate.net This method is notable for its simplicity, short reaction times, and the use of inexpensive and readily available reagents. growingscience.comresearchgate.net While this is an oxidation reaction, it highlights the trend toward developing metal-free systems for transformations involving benzylic functional groups.

| Method | Precursor | Reagents/Conditions | Product | Key Advantage |

| Carbene Coupling | p-Toluenesulfonylhydrazones | Water (solvent), Reflux or Microwave | Benzyl Alcohols | Metal-free, avoids organic solvents, enhanced by microwave organic-chemistry.org |

| Dehydrogenation | Benzyl Alcohols | (Not specified) | Benzaldehydes (in-situ) | Metal-free, allows for one-pot cascade reactions acs.org |

Carbonylation reactions provide a direct route to introduce a carbonyl group into an organic molecule, serving as a key step in synthesizing precursors for benzyl alcohols, such as aromatic carboxylic acids or esters. youtube.com The palladium-catalyzed carbonylation of aromatic halides (bromides and iodides) with carbon monoxide is a well-established method. google.comorganic-chemistry.org This reaction is typically performed in the presence of an alcohol or water to yield the corresponding ester or carboxylic acid. google.com For instance, a ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides can produce aromatic carboxylic acids in high yields at room temperature and atmospheric pressure. organic-chemistry.org

Innovations in this area include using potassium formate (B1220265) as a mild base and a reservoir for the in situ generation of substoichiometric amounts of CO, which circumvents the need to handle the toxic gas directly. organic-chemistry.org

Once the aromatic carboxylic acid or ester precursor is synthesized via carbonylation, a subsequent reduction step is required to obtain the target benzyl alcohol. This can be achieved using standard reducing agents. More advanced methods include the direct, palladium-catalyzed step-down reduction of carboxylic acids to arenes, which proceeds via a decarbonylative mechanism. nih.gov While this specific method leads to the arene, modifications to catalytic systems aim to achieve selective reduction to the alcohol stage, representing an area of ongoing research.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol

Reaction Pathway Elucidation through Spectroscopic and Kinetic Studies

Spectroscopic and kinetic studies are powerful tools for unraveling the intricate steps of a chemical reaction. By monitoring reaction rates under various conditions and identifying transient species, a detailed picture of the reaction pathway can be constructed.

Kinetic Analysis of Formation and Derivatization Reactions

Kinetic analysis of the formation of 2-chloro-6-fluoro-3-methoxybenzyl alcohol, likely from the reduction of the corresponding benzaldehyde (B42025), and its subsequent derivatization reactions (e.g., oxidation to the aldehyde or conversion to the benzyl (B1604629) halide) would reveal the order of the reaction with respect to each reactant, the rate constant, and the activation energy.

For instance, in the oxidation of substituted benzyl alcohols, the reaction rate is often monitored by following the disappearance of the oxidizing agent or the appearance of the benzaldehyde product using UV-Vis spectroscopy. A hypothetical kinetic study for the oxidation of this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Oxidation of a Substituted Benzyl Alcohol This table is illustrative and based on typical kinetic experiments for benzyl alcohol oxidation.

| Experiment | Initial [Alcohol] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

Identification of Reaction Intermediates and Transition States

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for identifying reaction intermediates. For reactions involving this compound, transient species like carbocation intermediates in nucleophilic substitution reactions or radical intermediates in certain oxidation reactions could potentially be detected or trapped.

For example, in the conversion of a benzyl alcohol to a benzyl halide, the reaction may proceed through a protonated alcohol intermediate, which then undergoes nucleophilic attack. While the protonated alcohol is often too transient to be directly observed, its presence can be inferred from kinetic isotope effects and computational modeling. The transition state, the highest energy point on the reaction coordinate, cannot be directly observed but its structure and energy can be inferred from experimental data and calculated using computational methods.

Role of Substituent Effects on Reactivity and Selectivity

The chlorine, fluorine, and methoxy (B1213986) groups on the aromatic ring of this compound play a significant role in modulating its reactivity and the selectivity of its transformations.

Impact of Halogen and Methoxy Groups on Aromatic and Benzylic Reactivity

The substituents on the benzene (B151609) ring influence the electron density of both the aromatic ring and the benzylic position through inductive and resonance effects.

Halogens (Chloro and Fluoro): Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho and para to the methoxy group are also influenced by the halogens.

Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The resonance effect dominates, making the methoxy group an activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org

At the benzylic position, these substituent effects are also pronounced. Electron-withdrawing groups like halogens can destabilize a developing positive charge at the benzylic carbon in reactions proceeding through a carbocation intermediate (SN1-type reactions), thus slowing down the reaction rate. Conversely, the electron-donating methoxy group would stabilize such an intermediate. The net effect on benzylic reactivity is a balance of these opposing electronic influences. In oxidation reactions, electron-donating groups generally increase the rate of reaction by stabilizing the transition state. unimi.it

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -OCH3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating, ortho-, para-directing |

Stereoelectronic Effects in Benzylic Alcohol Transformations

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In transformations of benzylic alcohols, the orientation of the C-H and C-O bonds of the benzylic center relative to the plane of the aromatic ring can be critical.

For instance, in the oxidation of benzyl alcohols, the rate-determining step often involves the cleavage of the benzylic C-H bond. The transition state for this process is stabilized by overlap of the developing p-orbital at the benzylic carbon with the π-system of the aromatic ring. This requires a specific geometric arrangement for optimal orbital overlap. The bulky chlorine and fluorine atoms at the ortho positions in this compound may impose steric constraints that influence the preferred conformation of the hydroxymethyl group, thereby affecting the stereoelectronic requirements of the transition state and influencing the reaction rate.

Computational Chemistry in Mechanistic Hypothesis Generation

In the absence of extensive experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can be employed to:

Model Reaction Pathways: The potential energy surface for a proposed reaction can be mapped out, identifying the structures and energies of reactants, products, intermediates, and transition states.

Calculate Activation Energies: The energy barrier for a reaction can be calculated, providing a theoretical prediction of the reaction rate. This allows for the comparison of different possible mechanistic pathways to determine the most likely route.

Visualize Molecular Orbitals: The interaction of frontier molecular orbitals (HOMO and LUMO) between reactants can be visualized to understand the nature of the chemical bonding in the transition state.

Predict Spectroscopic Properties: Theoretical NMR and IR spectra can be calculated for proposed intermediates to aid in their experimental identification.

For example, DFT calculations could be used to model the transition state for the hydride transfer step in the oxidation of this compound. The calculated geometry and energy of this transition state would provide insights into the role of the substituents in stabilizing or destabilizing this critical point in the reaction pathway. Such computational studies can generate testable hypotheses that guide future experimental investigations into the reactivity of this complex molecule. researchgate.net

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules and predicting the pathways of chemical reactions. semanticscholar.org By calculating the electron density of a system, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This information is invaluable for predicting the feasibility of a proposed mechanism and identifying the rate-determining steps.

In the context of reactions involving substituted benzyl alcohols, DFT studies have been instrumental in understanding oxidation mechanisms. For instance, DFT calculations have been employed to investigate the aerobic oxidation of benzyl alcohol to benzaldehyde on gold (Au) and gold-palladium (Au-Pd) clusters. semanticscholar.orgmdpi.com These studies have elucidated the role of the catalyst in activating molecular oxygen and facilitating hydrogen abstraction from the alcohol. The calculations revealed that the reaction can proceed through different pathways, either involving the generation of H₂O₂ or H₂O, and that the energy barriers for these pathways are dependent on the catalyst composition. semanticscholar.org

The insights gained from such studies on benzyl alcohol can be extended to understand the reactivity of its derivatives, such as this compound. The presence of electron-withdrawing chloro and fluoro substituents, along with the electron-donating methoxy group, is expected to significantly influence the electronic properties of the benzyl alcohol core and, consequently, its reactivity. DFT calculations can quantify these electronic effects and predict how they alter the activation energies of various reaction steps. For example, in an oxidation reaction, DFT could be used to model the adsorption of this compound onto a catalyst surface and calculate the energy required for the O-H and C-H bond cleavages.

A plausible reaction mechanism for the oxidation of a benzyl alcohol derivative, as supported by DFT calculations, often involves several key steps. researchgate.net The reaction may be initiated by the cleavage of the O-O bond in an oxidizing agent, followed by hydrogen abstraction from the alcohol. researchgate.net The resulting radical can then interact with another oxidant molecule to yield the corresponding aldehyde. researchgate.net DFT calculations can provide the energetic profile for each of these steps, helping to identify the most favorable reaction pathway.

To illustrate the type of data generated from DFT studies, the following table summarizes calculated adsorption and desorption energies for the oxidation of benzyl alcohol on Au₈ and Au₆Pd₂ clusters.

| Species | Interaction | Au₈ Energy (kcal/mol) | Au₆Pd₂ Energy (kcal/mol) |

| O₂ and Benzyl Alcohol | Adsorption | 11.4 | -26.8 |

| Benzaldehyde and H₂O | Adsorption | -35.1 | -52.7 |

| Benzaldehyde and H₂O | Desorption | 20.3 | 22.8 |

This table is based on data from a DFT study on the catalytic oxidation of benzyl alcohol and serves as an example of the energetic information that can be obtained. mdpi.com

Molecular Dynamics Simulations in Reaction Process Analysis

While DFT is excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide a dynamic picture of chemical processes. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, offering insights into the conformational changes, solvent effects, and transport phenomena that occur during a reaction.

In the study of reactions involving this compound, MD simulations can be particularly useful for understanding the role of the solvent and the dynamics of substrate binding to a catalyst or an enzyme. For example, MD simulations have been used to study the behavior of benzyl alcohol in various environments, such as in nematic lyotropic liquid crystals and in complex with β-cyclodextrin. nih.govresearchgate.net These studies have revealed details about the orientation, distribution, and interactions of benzyl alcohol molecules, which are crucial for understanding their reactivity in different media. nih.govresearchgate.net

When applied to a reaction process, MD simulations can be used to explore the conformational landscape of the reactants and identify the most probable orientations for a reaction to occur. For instance, in an enzyme-catalyzed reaction, MD simulations can model the docking of this compound into the active site of the enzyme and analyze the hydrogen bonding and hydrophobic interactions that stabilize the complex. This information is critical for understanding the substrate specificity and catalytic efficiency of the enzyme.

Furthermore, MD simulations can be combined with quantum mechanics (QM) methods in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this hybrid approach, the chemically active region of the system (e.g., the reacting molecules and the catalyst's active site) is treated with a high level of theory (QM), while the surrounding environment (e.g., the solvent) is treated with a more computationally efficient classical force field (MM). This allows for the study of reaction dynamics in a realistic and complex environment.

The following table provides an example of the parameters that might be used in an MD simulation to study a benzyl alcohol derivative in an aqueous solution.

| Parameter | Value |

| Simulation Time | 1.5 ns and 2.5 ns |

| Temperature | 300 K |

| System Composition | 6 guest molecules, 1 host molecule |

| Solvent | Explicit water molecules in a 35 Å cubic box |

This table is based on data from an MD simulation study of benzyl alcohol binding to β-cyclodextrin and illustrates typical simulation parameters. researchgate.net

By employing both DFT and MD simulations, researchers can gain a comprehensive understanding of the mechanistic details of chemical transformations involving this compound, from the electronic changes that drive the reaction to the dynamic interactions with the surrounding environment.

Derivatization Chemistry and Functionalization of 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol

Synthesis of Ester and Ether Derivatives

The benzylic hydroxyl group of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol is readily derivatized to form esters and ethers, which are common functional groups in pharmacologically active molecules.

Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). The direct reaction with a carboxylic acid, known as Fischer esterification, is catalyzed by a strong acid (e.g., H₂SO₄) and generally requires heat. A milder and more efficient method involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Base | Product |

| Acetic Anhydride | This compound | Pyridine | 2-Chloro-6-fluoro-3-methoxybenzyl acetate (B1210297) |

| Benzoyl Chloride | This compound | Triethylamine | 2-Chloro-6-fluoro-3-methoxybenzyl benzoate |

Etherification: The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.orgkhanacademy.org Because this is a primary benzylic alcohol, it readily forms a reactive alkoxide and is not prone to elimination side reactions, making this a high-yielding procedure. masterorganicchemistry.com

Table 2: Representative Williamson Ether Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Alkoxide Formation | This compound, Sodium Hydride (NaH) | Sodium 2-chloro-6-fluoro-3-methoxybenzoxide |

| 2. Nucleophilic Substitution | Sodium 2-chloro-6-fluoro-3-methoxybenzoxide, Methyl Iodide | 1-(Chloromethyl)-3-fluoro-2-methoxy-5-(methoxymethyl)benzene |

| 2. Nucleophilic Substitution | Sodium 2-chloro-6-fluoro-3-methoxybenzoxide, Ethyl Bromide | 1-(Chloromethyl)-5-(ethoxymethyl)-3-fluoro-2-methoxybenzene |

Halogenation and Interconversion of Benzylic Functional Groups

The conversion of the benzylic hydroxyl group into a halogen is a critical transformation that opens pathways for numerous subsequent nucleophilic substitution and cross-coupling reactions. The resulting benzyl (B1604629) halides are significantly more reactive electrophiles than the parent alcohol.

The synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a commercially available derivative, exemplifies this key interconversion. matrixscientific.com This transformation can be achieved using standard halogenating agents. For instance, treatment of the alcohol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides a reliable route to the corresponding benzyl bromide and benzyl chloride, respectively. The Appel reaction, using a combination of a triaryl- or trialkylphosphine and a halogen source like carbon tetrabromide (CBr₄) or N-chlorosuccinimide (NCS), offers another mild method for this conversion. The resulting benzylic halide is a versatile intermediate for introducing a wide range of other functional groups.

Table 3: Halogenation of this compound

| Reagent | Product |

| Phosphorus Tribromide (PBr₃) | 2-Chloro-6-fluoro-3-methoxybenzyl bromide |

| Thionyl Chloride (SOCl₂) | 2-Chloro-6-fluoro-3-methoxybenzyl chloride |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 2-Chloro-6-fluoro-3-methoxybenzyl bromide |

Cross-Coupling Reactions for Aromatic and Benzylic Diversification

Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling significant diversification of the 2-chloro-6-fluoro-3-methoxybenzyl scaffold. Both the aromatic chlorine and a functionalized benzylic position can serve as handles for these transformations.

Benzylic Cross-Coupling: After conversion of the alcohol to a benzyl halide (e.g., 2-Chloro-6-fluoro-3-methoxybenzyl bromide), the benzylic position becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can react the benzyl bromide with a variety of aryl- or vinylboronic acids or their esters to form diarylmethanes and related structures. nih.gov This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a base like cesium carbonate (Cs₂CO₃). nih.gov This approach allows for the direct connection of the benzylic carbon to other aromatic or unsaturated systems.

Aromatic Cross-Coupling: The chloro substituent on the aromatic ring can also participate in cross-coupling reactions, although it is generally less reactive than a corresponding bromo or iodo substituent. nih.gov Conditions for the Suzuki-Miyaura coupling of aryl chlorides often require more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., Buchwald-type ligands) and stronger bases to facilitate the challenging oxidative addition step. cuny.edu This allows for the selective modification of the aromatic core, potentially leaving the benzylic position untouched for subsequent transformations. By carefully selecting catalysts and conditions, it is possible to achieve selective coupling at either the benzylic or aromatic position.

Table 4: Potential Cross-Coupling Strategies

| Coupling Site | Substrate | Coupling Partner | Reaction Type | Potential Product |

| Benzylic | 2-Chloro-6-fluoro-3-methoxybenzyl bromide | Phenylboronic Acid | Suzuki-Miyaura | 2-(2-Chloro-6-fluoro-3-methoxybenzyl)benzene |

| Aromatic | This compound | N-Butylboronic Acid | Suzuki-Miyaura | 2-Butyl-6-fluoro-3-methoxybenzyl alcohol |

Preparation of Amide and Carbamate (B1207046) Derivatives

The introduction of nitrogen-containing functional groups like amides and carbamates is a common strategy in drug design.

Amide Synthesis: The synthesis of amides from this compound is typically a multi-step process. A common route involves:

Halogenation: Conversion of the alcohol to the more reactive 2-Chloro-6-fluoro-3-methoxybenzyl bromide as described previously.

Azide (B81097) Formation: Nucleophilic substitution of the bromide with sodium azide (NaN₃) to yield 2-(azidomethyl)-1-chloro-3-fluoro-6-methoxybenzene.

Reduction: Reduction of the azide to the corresponding primary amine, 2-Chloro-6-fluoro-3-methoxybenzylamine, using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Acylation: Reaction of the resulting amine with an acyl chloride or anhydride in the presence of a base to form the final amide product.

Alternatively, some modern catalytic methods allow for the direct coupling of alcohols and amines to form amides through a process of borrowing hydrogen, often mediated by ruthenium or iridium catalysts, which generates water as the only byproduct. lookchem.com

Carbamate Synthesis: Carbamates can be prepared more directly from the alcohol. A standard method involves reacting this compound with an isocyanate (R-N=C=O) in the presence of a base catalyst. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, yielding the carbamate derivative. Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then treated with an amine to produce the carbamate. Modern, greener approaches utilize carbon dioxide, an amine, and the alcohol in the presence of a catalyst and a dehydrating agent.

Table 5: Proposed Synthesis of an Amide Derivative

| Step | Reaction | Product |

| 1 | Halogenation of Alcohol with PBr₃ | 2-Chloro-6-fluoro-3-methoxybenzyl bromide |

| 2 | Substitution with NaN₃ | 2-(Azidomethyl)-1-chloro-3-fluoro-6-methoxybenzene |

| 3 | Reduction of Azide with H₂/Pd-C | 2-Chloro-6-fluoro-3-methoxybenzylamine |

| 4 | Acylation with Acetyl Chloride | N-(2-Chloro-6-fluoro-3-methoxybenzyl)acetamide |

Cyclization Reactions Leading to Fused Ring Systems

This compound can serve as a foundational structure for the synthesis of more complex, polycyclic molecules through cyclization reactions. These reactions typically require the prior installation of additional reactive functional groups onto the benzyl alcohol scaffold.

One potential strategy involves an intramolecular Friedel-Crafts reaction. For example, the alcohol could be reacted with a dicarboxylic acid anhydride to form a terminal carboxylic acid. Activation of this acid (e.g., conversion to an acyl chloride) could then facilitate an intramolecular electrophilic attack on the electron-rich aromatic ring to form a new six-membered ring, resulting in a fused tricyclic system.

Another approach could involve building a side chain at the benzylic position that contains a dienophile or a diene. An intramolecular Diels-Alder reaction could then be used to construct a new fused or bridged ring system. Furthermore, transition-metal-catalyzed intramolecular reactions, such as C-H activation or Heck-type cyclizations, could be employed on suitably functionalized derivatives to generate complex polycyclic architectures. For instance, a derivative bearing an appropriately positioned alkene or alkyne could undergo cyclization to form a new heterocyclic or carbocyclic ring. nih.govrsc.org

Applications of 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol in Specialized Organic Synthesis

Intermediate for the Construction of Complex Molecular Architectures in Chemical Biology Research

2-Chloro-6-fluoro-3-methoxybenzyl alcohol serves as a valuable starting material in the synthesis of intricate molecular structures utilized in the field of chemical biology. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy (B1213986) group on the benzene (B151609) ring, offers chemists a versatile scaffold for constructing complex molecules with potential biological activity. The presence of these functional groups allows for regioselective modifications, enabling the synthesis of a diverse range of compounds for probing biological systems.

The primary utility of this compound in this context lies in its role as a precursor to the corresponding aldehyde, 2-chloro-6-fluoro-3-methoxybenzaldehyde. This transformation can be readily achieved through various oxidation methods commonly employed in organic synthesis. The resulting aldehyde is a key building block that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the assembly of complex molecular frameworks. These frameworks are often designed to mimic or interact with biological macromolecules, such as proteins and nucleic acids, thereby providing tools to study and manipulate biological processes.

The strategic placement of the chloro, fluoro, and methoxy groups on the benzyl (B1604629) moiety can influence the physicochemical properties of the final molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a useful starting point for the development of chemical probes, inhibitors, and other modulators of biological function.

Building Block for Heterocyclic Compound Synthesis

The oxidized form of this compound, 2-chloro-6-fluoro-3-methoxybenzaldehyde, is a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of the aldehyde functional group, in conjunction with the substituted aromatic ring, allows for its participation in a range of cyclization and condensation reactions to form diverse heterocyclic scaffolds.

Synthesis of Substituted Pyrimidine (B1678525) Scaffolds

Substituted pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. While direct synthesis from this compound is not commonly reported, its derivative, 2-chloro-6-fluoro-3-methoxybenzaldehyde, can be envisioned as a key component in multicomponent reactions for pyrimidine synthesis. For instance, in a three-component reaction, an appropriately substituted benzyl alcohol can react with an alkyne and an amidine or guanidine (B92328) in the presence of a suitable catalyst to yield polysubstituted pyrimidines. researchgate.net

A plausible synthetic route would involve the initial oxidation of this compound to the corresponding aldehyde. This aldehyde could then undergo a condensation reaction with a β-dicarbonyl compound and a nitrogen-containing species like urea, thiourea, or guanidine, which is a common strategy for pyrimidine ring formation. wikipedia.orgej-chem.org The resulting pyrimidine would bear the 2-chloro-6-fluoro-3-methoxyphenyl substituent, which could be further modified to generate a library of compounds for biological screening.

Preparation of Benzothiazole (B30560) and Related Nitrogenous Heterocycles

Benzothiazoles are another important class of heterocyclic compounds with diverse applications. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde. organic-chemistry.orgekb.egmdpi.com In this context, 2-chloro-6-fluoro-3-methoxybenzaldehyde, derived from the corresponding alcohol, can serve as the aldehyde component.

The reaction typically proceeds by the formation of a Schiff base between the 2-aminothiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to afford the benzothiazole ring system. This method allows for the direct incorporation of the 2-chloro-6-fluoro-3-methoxyphenyl moiety onto the benzothiazole core. The resulting substituted benzothiazoles can be further functionalized to explore their potential in materials science and medicinal chemistry. nih.gov

Formation of Chromenes and Related Systems

Chromenes are a class of oxygen-containing heterocyclic compounds found in many natural products and biologically active molecules. rsc.org The synthesis of chromene derivatives can be achieved through various methods, including reactions involving benzyl alcohol derivatives. nsmsi.irrsc.orgbenthamdirect.com One approach involves a one-pot photocatalytic synthesis where a benzyl alcohol, malononitrile, and a phenol (B47542) (like β-naphthol) react in the presence of a photocatalyst to form a benzo[f]chromene. rsc.org

In a typical synthesis, the benzyl alcohol is first oxidized in situ to the corresponding aldehyde. This aldehyde then undergoes a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile. The resulting intermediate can then react with a phenol derivative in a cyclization reaction to form the chromene ring. By using this compound, chromenes bearing the corresponding substituted phenyl group at the 4-position can be prepared. These compounds are of interest for their potential photophysical and biological properties. acs.orgmsu.edu

Role in the Development of Agrochemical Intermediates

Halogenated benzyl derivatives are important intermediates in the synthesis of agrochemicals, including herbicides and pesticides. wikipedia.orginnospk.com The specific substitution pattern of this compound makes it a potential precursor for the development of new agrochemical active ingredients.

Synthesis of Herbicide Precursors

While specific herbicides derived directly from this compound are not widely documented, its structural motifs are found in agrochemical compounds. The corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617), is noted for its use in the production of pesticides. wikipedia.orggoogle.com It is plausible that this compound, after conversion to its aldehyde or other reactive intermediates, could be incorporated into molecules designed to have herbicidal activity.

The synthesis of such precursors would likely involve the reaction of the 2-chloro-6-fluoro-3-methoxybenzyl moiety with other heterocyclic or aromatic systems known to be important for herbicidal action. The presence of the chloro, fluoro, and methoxy groups can influence the molecule's uptake, transport, and mode of action within the target plant species, potentially leading to the development of new and effective herbicides. The precursor, 2-chloro-6-fluorotoluene, is a known intermediate in organic synthesis, including for agrochemicals. wikipedia.org

Interactive Data Tables

Design of Fungicide Leads

In the field of agrochemicals, there is a continuous demand for new and effective fungicides to combat plant pathogens. The presence of fluorine in aromatic systems has been shown to enhance the biological activity of many agrochemicals, including fungicides. researchgate.net The 2-chloro-6-fluoro substitution pattern, in particular, has been explored in the design of bioactive molecules.

While direct studies on this compound as a fungicide are not extensively documented in publicly available literature, its precursor, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the synthesis of high-efficiency, low-toxicity sterilants. google.com This aldehyde is described as a "biological pesticide midbody," indicating its role in the creation of active ingredients for pest control. google.com The conversion of the aldehyde to the corresponding benzyl alcohol is a straightforward chemical transformation, suggesting that this compound could serve as a key intermediate in the synthesis of a new generation of fungicides. The unique combination of the chloro, fluoro, and methoxy groups on the benzene ring can influence the molecule's interaction with biological targets, potentially leading to enhanced efficacy and a more favorable toxicological profile.

Precursor for Advanced Materials and Polymer Chemistry

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom. numberanalytics.comnumberanalytics.com These properties include high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.comnumberanalytics.com Consequently, fluorinated aromatics are utilized in the synthesis of advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com

This compound, with its reactive benzyl alcohol functionality and substituted aromatic ring, is a potential precursor for the synthesis of novel polymers. The presence of the fluorine and chlorine atoms can enhance the thermal stability and flame-retardant properties of the resulting polymer. Research on the copolymerization of other halogenated and methoxy-substituted phenylcyanoacrylates with styrene (B11656) has demonstrated the feasibility of incorporating such functionalized aromatic rings into polymer backbones. researchgate.netresearchgate.net These studies indicate that monomers derived from this compound could be copolymerized with common monomers like styrene to produce polymers with tailored properties.

The general synthetic route for such applications would likely involve the conversion of the benzyl alcohol to a more reactive monomer, such as an acrylate (B77674) or a styrene derivative, which can then be polymerized. The resulting polymers would be expected to exhibit enhanced thermal and chemical stability due to the presence of the halogenated aromatic moiety.

Studies on the Incorporation of Fluorine in Aromatic Systems for Chemical Research

The introduction of fluorine into aromatic systems has profound effects on the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Researchers actively investigate these effects to design molecules with specific characteristics for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnumberanalytics.com The this compound molecule provides a valuable platform for such studies due to its specific substitution pattern.

Research into the role of the 2-chloro-6-fluoro substitution has been conducted on related molecular frameworks. For instance, a study on 2-alkylthio-6-(2-chloro-6-fluorobenzyl)-5-alkylpyrimidin-4(3H)-ones as anti-HIV agents explored the impact of this substitution on their biological activity. nih.govuab.cat This research highlights how the specific arrangement of chloro and fluoro atoms on the benzyl group influences the molecule's interaction with biological targets, in this case, the HIV-1 reverse transcriptase enzyme. nih.govuab.cat

Furthermore, spectroscopic studies on the closely related precursor, 2-chloro-6-fluorobenzaldehyde, provide insight into the vibrational properties of molecules with this substitution pattern. researchgate.netmaterialsciencejournal.org A detailed analysis of the infrared and Raman spectra of 2-chloro-6-fluorobenzaldehyde has been performed using Density Functional Theory (DFT) calculations. researchgate.net The agreement between the experimental and calculated vibrational frequencies helps in the fundamental understanding of the molecular structure and bonding within these types of compounds.

Below is a table summarizing some of the observed and calculated vibrational frequencies for 2-chloro-6-fluorobenzaldehyde, which offers a spectroscopic signature for the 2-chloro-6-fluoro aromatic system.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| C-H stretching (aldehyde) | 2860 | 2855 |

| C=O stretching | 1705 | 1700 |

| C-C stretching (aromatic) | 1585 | 1580 |

| C-F stretching | 1230 | 1225 |

| C-Cl stretching | 780 | 775 |

This data is based on studies of 2-chloro-6-fluorobenzaldehyde and is presented to illustrate the spectroscopic characteristics of the 2-chloro-6-fluoro aromatic moiety. researchgate.net

These fundamental studies on the effects of fluorine and chlorine incorporation are crucial for the rational design of new molecules with desired properties, and this compound serves as a relevant model compound in this area of chemical research.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data from ¹H NMR, ¹³C NMR, and ¹⁹F NMR studies, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC), for 2-Chloro-6-fluoro-3-methoxybenzyl alcohol are not available in the public domain. Such data would be essential for the definitive structural assignment and connectivity analysis of the molecule.

Specific chemical shift (δ) values, coupling constants (J), and signal multiplicities for the proton and carbon nuclei of this compound have not been reported in accessible literature.

The ¹⁹F NMR spectrum, which would provide key insights into the electronic environment of the fluorine atom on the aromatic ring, is not documented.

Correlation data from 2D NMR experiments, which are crucial for establishing the bonding framework and spatial relationships between atoms, are unavailable.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Specific data relating to the molecular mass and fragmentation patterns of this compound are not available.

The precise mass measurement of the molecular ion, which would confirm the elemental composition of the compound, has not been published.

While GC-MS is a standard method for purity assessment, specific chromatograms or mass spectra for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Detailed analysis of the vibrational spectra of related substituted benzene (B151609) derivatives, such as 2-chloro-6-fluorobenzoic acid and 2-chloro-6-fluorotoluene, provides insight into the expected spectral features of this compound. dergipark.org.trnih.gov The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the CH₂OH group would be observed between 2850 and 3000 cm⁻¹.

The aromatic C=C stretching vibrations are anticipated to produce a series of sharp bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the alcohol and the methoxy (B1213986) group are expected in the 1000-1300 cm⁻¹ region. The presence of the halogen substituents, chloro and fluoro, also gives rise to characteristic absorptions. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-F stretch appears at higher wavenumbers, generally between 1000 and 1400 cm⁻¹.

A hypothetical table of the expected major IR absorption bands for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Alcohol (-OH) |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-3000 | Methylene (B1212753) (-CH₂) |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

| C-O Stretch (Alcohol) | 1000-1250 | Alcohol (-CH₂OH) |

| C-O Stretch (Ether) | 1000-1300 | Methoxy (-OCH₃) |

| C-F Stretch | 1000-1400 | Fluoro Substituent |

| C-Cl Stretch | 600-800 | Chloro Substituent |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Investigations

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, provides valuable insights into the likely solid-state conformation. nih.gov In this related chalcone (B49325) derivative, the 2-chloro-6-fluorophenyl group is essentially planar. It is expected that the benzene ring of this compound would also adopt a planar geometry.

The substituents on the aromatic ring, including the chloro, fluoro, methoxy, and benzyl (B1604629) alcohol groups, will influence the electronic distribution and steric interactions within the molecule. The crystal packing is likely to be dominated by hydrogen bonding interactions involving the hydroxyl group of the benzyl alcohol moiety, which can act as both a hydrogen bond donor and acceptor. These interactions, along with weaker C-H···O and C-H···π interactions, would dictate the formation of a three-dimensional supramolecular network. nih.gov The crystal structure of 3-hydroxy-4-methoxybenzyl alcohol, for example, reveals a network of hydrogen bonds. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding the roles of the various functional groups in directing the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts. Red spots on the surface indicate close contacts, which are typically associated with hydrogen bonds.

A hypothetical summary of the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of this compound is presented below.

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 30-40 |

| O···H/H···O | 20-30 |

| C···H/H···C | 15-25 |

| F···H/H···F | 5-10 |

| Cl···H/H···Cl | 5-10 |

| Others | <5 |

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound would be well-retained on a C18 column. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

A hypothetical set of HPLC conditions for the analysis of this compound is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound, for instance, from the reduction of the corresponding aldehyde, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting material and, if available, the pure product as references. The plate is then developed in a suitable solvent system (eluent), which is a mixture of solvents of varying polarities. The choice of eluent is critical for achieving good separation between the spots. For this particular transformation, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be effective.

After development, the spots are visualized, usually under UV light, as the aromatic rings are UV-active. The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction. The aldehyde, being more polar than the alcohol, would typically have a lower Rf value. As the reaction proceeds, the spot corresponding to the aldehyde will diminish in intensity, while the spot corresponding to the benzyl alcohol product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. mdpi.com

Emerging Research Directions and Future Outlook for 2 Chloro 6 Fluoro 3 Methoxybenzyl Alcohol

Development of More Sustainable and Environmentally Benign Synthesis Methodologies

The chemical industry is undergoing a significant shift towards "green chemistry" to minimize its environmental footprint. For the synthesis of substituted benzyl (B1604629) alcohols like 2-Chloro-6-fluoro-3-methoxybenzyl alcohol, this involves moving away from traditional reduction methods that often employ hazardous reagents.

Key Research Thrusts:

Biocatalysis: A promising green alternative is the use of biocatalysts, such as enzymes sourced from plant wastes. scielo.org.mx Research has demonstrated that enzymes like aldo-keto reductases can efficiently catalyze the reduction of various benzaldehydes to their corresponding benzyl alcohols. scielo.org.mx This approach avoids the use of costly and toxic heavy metal reducing agents (e.g., LiAlH₄, NaBH₄) and reduces the generation of hazardous waste. scielo.org.mx The use of meals prepared from materials like capulin and mamey seeds has shown high conversion rates for benzaldehyde (B42025) reduction. scielo.org.mx

Reduction of Hazardous Reagents: Traditional synthesis routes for related compounds sometimes involve substances that are difficult to recycle, costly, and environmentally harmful, such as hexamethylphosphoryl triamine. google.com The development of new synthetic pathways aims to replace such materials with more benign alternatives.

Atom Economy: Modern synthetic strategies focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This principle guides the development of new routes to pharmaceuticals and other fine chemicals, aiming to reduce waste at the source. proquest.com

The overarching goal is to develop synthetic protocols that are not only efficient but also inherently safer and more environmentally friendly, aligning with the principles of sustainable development.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern chemical synthesis, and significant research is dedicated to discovering novel catalytic systems that offer improved performance for producing substituted benzyl alcohols. The focus is on enhancing reaction rates, improving selectivity towards the desired product, and allowing for milder reaction conditions.

Advances in Catalytic Reduction: The reduction of the corresponding aldehyde, 2-chloro-6-fluoro-3-methoxybenzaldehyde, is the most direct route to the target alcohol. Research in this area is focused on:

Iron-Based Catalysts: Novel iron-based catalysts have been developed for the chemoselective hydrogenation of aldehydes. These systems are advantageous as they are based on an earth-abundant and less toxic metal. thieme-connect.de

Ruthenium-Based Catalysts: Highly productive ruthenium-based catalysts, often derived from Noyori-type systems, can achieve rapid and quantitative conversion of aldehydes at very low catalyst loadings (0.01–0.05 mol%). thieme-connect.de

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts are being explored. rsc.org Systems like aluminum isopropoxide heterogenized on supports such as silica (B1680970) (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) have been used for hydrogen-transfer reductions of aldehydes. rsc.org These solid catalysts can be easily separated from the reaction mixture, reducing waste and processing costs. rsc.org

Palladium-Based Nanoparticles: Palladium nanoparticles have been effectively used for the chemoselective hydrogenation of benzaldehyde derivatives to benzyl alcohols. thieme-connect.de

The table below summarizes various catalytic approaches relevant to the synthesis of benzyl alcohols.

| Catalyst Type | Precursor/Example | Key Advantages | Relevant Transformation |

| Homogeneous Iron | Iron complexes with specific ligands | Earth-abundant metal, chemoselective for α,β-unsaturated aldehydes. thieme-connect.de | Aldehyde Reduction |

| Homogeneous Ruthenium | Noyori-type Ru-diamine/bisphosphine systems | High productivity, very low catalyst loadings required. thieme-connect.de | Aldehyde Reduction |

| Heterogeneous Aluminum | Al(OⁱPr)₃ on SiO₂, TiO₂, or Al₂O₃ | Recyclable, solid catalyst, mild conditions. rsc.org | H-Transfer Reduction |

| Heterogeneous Palladium | Palladium nanoparticles on various supports | High chemoselectivity for the alcohol product. thieme-connect.de | Aldehyde Reduction |

| Bimetallic Catalysts | PdAu, PdFe, PdZn nanoalloys | Enhanced activity and selectivity, potential for in situ oxidant production. acs.orgnih.gov | Alcohol Oxidation |

Integration with Flow Chemistry and Continuous Processing Technologies

Flow chemistry, or continuous processing, is being increasingly adopted in the pharmaceutical and fine chemical industries as an alternative to traditional batch manufacturing. ganeshremedies.com This technology offers significant advantages in safety, quality, and efficiency, making it highly suitable for the synthesis of pharmaceutical intermediates like this compound. nih.govresearchgate.net

Benefits of Continuous Flow Processing:

Enhanced Safety: Continuous reactors have a small internal volume, which minimizes the inventory of hazardous materials at any given time. nih.govresearchgate.net This is particularly beneficial for highly exothermic reactions or when using toxic and corrosive reagents like elemental halogens (e.g., F₂, Cl₂), which are often required for synthesizing halogenated aromatic compounds. rsc.orgresearchgate.netrsc.org

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and residence time. ganeshremedies.comresearchgate.net This leads to improved selectivity and reduced formation of byproducts. ganeshremedies.com

Improved Efficiency and Scalability: Flow chemistry allows for rapid and straightforward scaling by extending the operation time or by "numbering up" (running multiple reactors in parallel). ganeshremedies.com This can accelerate process development and bring products to market faster. ganeshremedies.com

The halogenation of organic compounds is a class of reactions that particularly benefits from flow chemistry, as it allows for the safe and controlled use of highly reactive halogenating agents. rsc.orgresearchgate.netsioc-journal.cnresearchgate.net

Computational Design and Chemoinformatics-Driven Research for Novel Transformations

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. Computational chemistry and chemoinformatics allow researchers to design and screen catalysts and reaction conditions virtually, saving significant time and resources compared to traditional experimental approaches.

Key Computational Approaches:

Catalyst Design: Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms and predict the activity and selectivity of potential catalysts. researchgate.netnih.gov By modeling the adsorption energies of reactants and intermediates on catalyst surfaces, researchers can identify the most promising materials for a specific transformation, such as the selective reduction of an aldehyde or the oxidation of an alcohol. nih.govaip.org This approach has been used to guide the rational design of electrocatalysts and other catalytic systems. aip.org

Process Optimization: Computational Fluid Dynamics (CFD) can be used to model and optimize the conditions within a reactor, such as the mixing of reagents and heat distribution. nih.gov This is particularly valuable for designing efficient continuous flow systems. nih.gov

Predictive Modeling: Chemoinformatics utilizes data-driven approaches to build models that can predict the outcome of reactions. By analyzing large datasets of reaction information, machine learning algorithms can identify patterns that correlate catalyst structure, substrate properties, and reaction conditions with yield and selectivity.

These computational tools enable a more targeted and efficient research process, moving from trial-and-error experimentation to rational, design-driven catalyst and process development. rsc.org

Investigation of New Applications in Specialized Fields of Chemical Science

While this compound is primarily valued as a synthetic intermediate, ongoing research into structurally similar molecules highlights its potential for incorporation into novel, high-value products in specialized fields.

Medicinal Chemistry: The 2-chloro-6-fluorobenzyl moiety is a key structural feature in certain advanced therapeutic agents. For instance, a class of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones have demonstrated picomolar activity against the HIV-1 virus, acting as potent reverse transcriptase inhibitors. nih.gov The related precursor, 2-chloro-6-fluorobenzaldehyde (B137617), is a crucial intermediate in the manufacture of pharmaceuticals, including antibiotics and anti-inflammatory drugs. This strongly suggests that this compound is a valuable building block for creating new drug candidates. Benzamide derivatives with similar substitution patterns have also been explored for a range of biological activities. ontosight.ai